Cas no 79456-34-1 (5-Bromo-3-(trifluoromethyl)pyridin-2-amine)

5-Bromo-3-(trifluoromethyl)pyridin-2-amine is a halogenated pyridine derivative featuring both bromine and trifluoromethyl functional groups, which enhance its reactivity and utility in synthetic chemistry. The bromine substituent facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the electron-withdrawing trifluoromethyl group influences the compound's electronic properties, making it valuable for pharmaceutical and agrochemical applications. This compound serves as a versatile intermediate in the synthesis of heterocyclic compounds, enabling the construction of complex molecular architectures. Its stability and well-defined reactivity profile make it a preferred choice for researchers developing novel bioactive molecules or advanced materials.
5-Bromo-3-(trifluoromethyl)pyridin-2-amine structure
79456-34-1 structure
商品名:5-Bromo-3-(trifluoromethyl)pyridin-2-amine
CAS番号:79456-34-1
MF:C6H4BrF3N2
メガワット:241.008570671082
MDL:MFCD10758088
CID:822941
PubChem ID:20525383

5-Bromo-3-(trifluoromethyl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
    • 2-Amino-5-bromo-3-(trifluoromethyl)pyridine
    • 5-BROMO-3-(TRIFLUOROMETHYL)-2-PYRIDINYLAMINE
    • 2-Amino-5-bromo-3-trifluoromethylpyridine
    • 5-bromo-3-(trifluoromethyl)-2-pyridinamine
    • 5-bromo-3-trifluoromethylpyridin-2-ylamine
    • 5-bromo-3-trifluoromethyl-pyridin-2-ylamine
    • ACMC-209phi
    • bromotrifluoromethylpyridinylamine
    • CTK5E6850
    • PubChem18790
    • SureCN182671
    • 5-Bromo-3-(trifluoromethyl)-2-pyridinamine (ACI)
    • (5-Bromo-3-trifluoromethylpyridin-2-yl)amine
    • MDL: MFCD10758088
    • インチ: 1S/C6H4BrF3N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12)
    • InChIKey: QUYZBNHTYCLZLW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(N)=NC=C(Br)C=1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • ふってん: 216.6℃ at 760 mmHg
  • フラッシュポイント: 84.8℃

5-Bromo-3-(trifluoromethyl)pyridin-2-amine セキュリティ情報

  • シグナルワード:Danger
  • 危害声明: H301
  • 警告文: P301+P310
  • ちょぞうじょうけん:Room temperature
  • 危険レベル:IRRITANT

5-Bromo-3-(trifluoromethyl)pyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
DC-0818-1MG
5-bromo-3-(trifluoromethyl)-2-pyridinyl amine
79456-34-1 >95%
1mg
£37.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
046779-1g
5-Bromo-3-(trifluoromethyl)pyridin-2-amine
79456-34-1 95+%
1g
762.0CNY 2021-07-07
Enamine
EN300-110292-100.0g
5-bromo-3-(trifluoromethyl)pyridin-2-amine
79456-34-1 95%
100g
$1319.0 2023-06-10
Key Organics Ltd
DC-0818-10G
5-bromo-3-(trifluoromethyl)-2-pyridinyl amine
79456-34-1 >95%
10g
£49.00 2025-02-08
Key Organics Ltd
DC-0818-100G
5-bromo-3-(trifluoromethyl)-2-pyridinyl amine
79456-34-1 >95%
100g
£751.00 2023-09-08
Enamine
EN300-110292-2.5g
5-bromo-3-(trifluoromethyl)pyridin-2-amine
79456-34-1 95%
2.5g
$69.0 2023-10-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024719-1g
5-Bromo-3-(trifluoromethyl)pyridin-2-amine
79456-34-1 98%
1g
¥52 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
046779-500mg
5-Bromo-3-(trifluoromethyl)pyridin-2-amine
79456-34-1 95+%
500mg
502.0CNY 2021-08-04
eNovation Chemicals LLC
D689233-5g
2-Amino-5-bromo-3-(trifluoromethyl)pyridine
79456-34-1 98%
5g
$100 2023-09-03
Apollo Scientific
PC6673-5g
2-Amino-5-bromo-3-(trifluoromethyl)pyridine
79456-34-1
5g
£68.00 2024-08-02

5-Bromo-3-(trifluoromethyl)pyridin-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 - 5 °C; 1 h, rt
リファレンス
Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19
Mallinger, Aurelie; Schiemann, Kai; Rink, Christian; Stieber, Frank; Calderini, Michel; et al, Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  0 - 20 °C
リファレンス
Fit-for-purpose synthesis of dual leucine zipper kinase (DLK) inhibitor GNE-834
Xu, Jie ; Carrera, Diane E.; Beaudry, Danial; Siu, Michael; Huestis, Malcolm P.; et al, Tetrahedron Letters, 2020, 61(43),

5-Bromo-3-(trifluoromethyl)pyridin-2-amine Raw materials

5-Bromo-3-(trifluoromethyl)pyridin-2-amine Preparation Products

5-Bromo-3-(trifluoromethyl)pyridin-2-amine 関連文献

5-Bromo-3-(trifluoromethyl)pyridin-2-amineに関する追加情報

5-Bromo-3-(trifluoromethyl)pyridin-2-amine: A Comprehensive Overview

The compound 5-Bromo-3-(trifluoromethyl)pyridin-2-amine (CAS No. 79456-34-1) is a highly specialized organic compound with significant applications in various fields, particularly in pharmaceutical research and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromine atom at position 5, a trifluoromethyl group at position 3, and an amine group at position 2. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for advanced chemical studies.

Recent studies have highlighted the potential of 5-Bromo-3-(trifluoromethyl)pyridin-2-amine in drug discovery, particularly in the development of novel therapeutic agents. Researchers have explored its role as a building block for constructing bioactive molecules with improved pharmacokinetic profiles. For instance, the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the bromine atom provides sites for further functionalization. These properties make it an ideal candidate for the synthesis of lead compounds in anti-cancer and anti-inflammatory drug development.

In addition to its pharmaceutical applications, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine has also been investigated for its electronic properties in materials science. The pyridine ring structure contributes to its aromaticity and conjugation capabilities, which are critical for applications in organic electronics. Recent research has demonstrated its potential as a component in advanced materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The presence of electron-withdrawing groups like the trifluoromethyl and bromine atoms further enhances its electronic versatility, making it a promising candidate for next-generation electronic devices.

The synthesis of 5-Bromo-3-(trifluoromethyl)pyridin-2-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the bromination of pyridine derivatives and subsequent substitution reactions to introduce the trifluoromethyl group. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.

From a structural perspective, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine exhibits a high degree of symmetry due to the arrangement of substituents on the pyridine ring. This symmetry contributes to its stability and reactivity under various chemical conditions. Computational studies have revealed that the molecule's electronic distribution is heavily influenced by the electronegative substituents, which modulate its reactivity in both acidic and basic environments.

Moreover, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine has shown promise in catalytic applications, particularly as a ligand or catalyst precursor in transition metal-catalyzed reactions. Its ability to coordinate with metal centers makes it useful in asymmetric catalysis and other enantioselective processes. Recent findings suggest that this compound could serve as a versatile platform for developing new catalysts with enhanced activity and selectivity.

In terms of environmental impact, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine has been subjected to rigorous toxicity testing to assess its safety for human use and environmental compatibility. Studies indicate that while it exhibits moderate toxicity at high concentrations, its low bioaccumulation potential makes it suitable for controlled industrial applications. Regulatory agencies have established strict guidelines for handling this compound to ensure compliance with safety standards.

Looking ahead, the continued exploration of 5-Bromo-3-(trifluoromethyl)pyridin-2-amines properties is expected to unlock new opportunities across diverse industries. Its role as a versatile building block in chemical synthesis positions it as a key player in advancing both academic research and industrial innovation. As researchers delve deeper into its structural dynamics and functional capabilities, this compound is poised to make significant contributions to the development of novel materials and therapeutic agents.

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